4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. This compound features a unique combination of structural elements that contribute to its biological activity and chemical properties.
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The specific structure of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine positions it as a derivative with significant potential in drug development, particularly in targeting kinases involved in various cellular processes .
The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can be approached through several methods:
The molecular structure of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can be described as follows:
The molecular formula is C12H14F3N3O2S, with a molecular weight of approximately 329.32 g/mol.
The chemical reactivity of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is influenced by its functional groups:
These reactions can be utilized in synthetic strategies to modify the compound for enhanced biological activity or selectivity.
The mechanism of action for compounds like 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine typically involves:
The physical and chemical properties of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine include:
These properties are crucial for determining the handling and application of this compound in research settings.
The primary applications of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine include:
This compound (Molecular Formula: C₁₂H₁₃F₃N₄O₂S; Molecular Weight: 334.32 g/mol) exhibits a complex heteroaromatic architecture combining pyrimidine and pyrazole rings with distinct electron-withdrawing and donating substituents [1] [6] [9]. The molecule presents seven hydrogen bond acceptors (N, O, F atoms) and zero hydrogen bond donors, contributing to its moderate polarity (PSA = 61.61 Ų) while maintaining balanced lipophilicity (calculated logP = 1.76) [6]. A critical feature is the absence of chiral centers, simplifying synthetic manufacture and avoiding stereoisomer-related complications in biological evaluation. The 1,5-dimethylpyrazole moiety attached at the pyrimidine 4-position provides steric bulk and electron donation, contrasting with the strongly electron-deficient trifluoromethyl group at position 6. This electronic asymmetry creates a dipole moment potentially facilitating interactions with kinase ATP-binding pockets. The ethylsulfonyl group at position 2 is conformationally constrained by four rotatable bonds, positioning its sulfone oxygen atoms for critical hydrogen bonding with kinase hinge regions [4] [7] [9].
Structural Feature | Location | Property Contribution | Experimental Evidence |
---|---|---|---|
Trifluoromethyl (CF₃) | Pyrimidine-6 | High electron-withdrawal; Enhanced lipophilicity | SAR studies in kinase inhibitors [3] [4] |
Ethylsulfonyl (SO₂CH₂CH₃) | Pyrimidine-2 | H-bond acceptor; Moderate electron-withdrawal | Molecular modeling & electrostatic maps [4] [7] |
1,5-Dimethyl-1H-pyrazol-4-yl | Pyrimidine-4 | Steric occupancy; π-π stacking capability | X-ray co-crystallization with related analogs [4] |
No stereocenters | Whole molecule | Synthetic accessibility | NMR/chiral HPLC analysis [6] [9] |
High heteroatom count | Whole molecule | Polar surface area = 61.61 Ų | Computational modeling [6] |
Structure-activity relationship (SAR) studies on closely related pyrazolopyrimidine kinase inhibitors reveal that the 1,5-dimethylpyrazole unit optimally fills a hydrophobic pocket adjacent to the ATP-binding site. Methyl groups at both the 1- and 5-positions prevent undesired N-H tautomerism and metabolic oxidation compared to unsubstituted pyrazoles. Molecular modeling suggests the pyrazole nitrogen participates in weak electrostatic interactions with conserved lysine residues in kinases like Pim-1 and Flt-3. This specific substitution pattern distinguishes it from simpler pyrimidine derivatives and contributes to its unique target profile among kinase-targeted chemotypes [4] [6].
The medicinal exploitation of pyrazolo[1,5-a]pyrimidines began with non-kinase targets, exemplified by the anxiolytic zaleplon and sedative indiplon acting on GABA receptors [2]. The paradigm shifted significantly when dinaciclib (a pyrazolo[1,5-a]pyrimidine-based CDK inhibitor) demonstrated potent antitumor activity, validating this scaffold for kinase targeting [2] [4]. Early kinase-focused analogs exhibited promising biochemical potency but suffered from off-target effects, particularly hERG channel inhibition (e.g., SGI-1776, IC₅₀ hERG < 1 µM), driving efforts to refine substituent patterns [4]. The incorporation of sulfonyl groups at the pyrimidine 2-position, as seen in the subject compound, emerged as a strategic response to mitigate hERG binding while maintaining kinase affinity—attributed to reduced basicity compared to amine-containing predecessors [4] [7].
Compound/Lead Structure | Primary Target(s) | Key Structural Innovations | Clinical/Preclinical Impact |
---|---|---|---|
Early aminopyrazole derivatives (Pre-2000) | Adenosine receptors | Unsubstituted core; Limited kinase activity | Established core pharmacology [2] |
Imidazo[1,2-b]pyridazines (e.g., SGI-1776) | Pim-1, Flt-3 | Fused ring system; Basic amine at C5 | Potent kinase inhibition but significant hERG toxicity [4] |
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | Pim-1, Flt-3 | Ethylsulfonyl at C2; Trifluoromethyl at C6; Dimethylpyrazole | Reduced hERG binding (IC₅₀ >30 µM); Improved kinase selectivity [4] [6] |
Optimized Pim-1 inhibitors (Post-2015) | Pim-1/2/3 | trans-4-Aminocyclohexanol at C5; Meta-substituted aryl at C3 | >100-fold selectivity vs kinome; In vivo efficacy [4] |
Virtual screening campaigns identified the pyrazolo[1,5-a]pyrimidine core as a viable alternative to imidazo[1,2-b]pyridazines, offering comparable kinase affinity with reduced safety liabilities. Optimization focused on the C5 position, where substituents like trans-4-hydroxycyclohexylamino dramatically enhanced Pim-1 inhibition (IC₅₀ = 27 nM) through hydrogen bonding with Asp128 and Asp131. The subject compound represents an intermediate chemotype where the ethylsulfonyl group at C2 provides electronic modulation without introducing strongly basic centers, while the trifluoromethylpyrimidine enhances membrane permeability critical for cellular activity. This evolution reflects a broader trend toward "flat" heterocycles with controlled polarity to achieve selectivity across the kinome [4].
The trifluoromethyl group (-CF₃) at the pyrimidine 6-position exerts multifaceted effects on molecular recognition. Its strong electron-withdrawing nature (σI = 0.43, σR = 0.12) reduces pyrimidine π-electron density, enhancing hydrogen-bond acceptor capacity at adjacent ring nitrogens—critical for mimicking adenine in ATP-binding pockets. The -CF₃ group also provides substantial hydrophobic surface area (Es = -1.16) that engages with lipophilic kinase subpockets, particularly in Pim-1 where it occupies a shallow cleft lined with aliphatic residues. Compared to chloro or methyl substituents, the trifluoromethyl group confers superior metabolic stability by resisting oxidative defunctionalization, as evidenced in microsomal studies of related analogs [3] [4] [8]. Crucially, its steric bulk (van der Waals volume ~38 ų) is optimal for steric exclusion from off-target kinases with smaller binding site volumes, contributing to selectivity [3] [8].
The ethylsulfonyl moiety (-SO₂CH₂CH₃) at position 2 uniquely balances polarity and steric demand. The sulfonyl group acts as a hydrogen bond acceptor bridge, with molecular modeling suggesting interactions with backbone NH groups in the kinase hinge region (e.g., Glu121 in Pim-1). Unlike basic amines in earlier inhibitors, the sulfonyl group has pKa < 0, eliminating cationic charge at physiological pH and thereby reducing hERG potassium channel affinity—a major source of cardiotoxicity in kinase drug candidates. Ethyl chain length optimizes hydrophobic interactions with a shallow groove while avoiding excessive desolvation penalties. SAR studies demonstrate that shortening to methylsulfonyl diminishes Pim-1 inhibition >10-fold, while larger substituents (e.g., phenylsulfonyl) impair solubility. Electrostatic potential mapping reveals the sulfonyl oxygens as regions of high negative potential (-45 kcal/mol), complementing positively charged residues in target kinases [4] [7].
Substituent Property | Trifluoromethyl Contribution | Ethylsulfonyl Contribution | Synergistic Effects |
---|---|---|---|
Electronic Effects | Strong σ-withdrawal; Reduces LUMO energy | Moderate σ-withdrawal; Resonance stabilization | Enhanced electrophilicity at C4/C5 for H-bonding |
Steric Occupation | Van der Waals volume ~38 ų; Cone angle 32° | Linear conformation; Dihedral flexibility | Complementary filling of kinase hydrophobic pockets |
Hydrogen Bonding Capacity | No direct H-bonding; Indirectly enhances N-H acidity | Strong H-bond acceptance (SO₂: δO⁻ = -0.76 e) | Multipoint hinge region recognition |
Lipophilicity | π+0.40 (hydrophobic) | π+0.05 (amphiphilic) | Balanced logD₇.₄ = 1.76-2.10 |
Metabolic Stability | Blocks CYP450 oxidation at C6 | Resists esterase cleavage | Combined t₁/₂ > 60 min (human microsomes) |
The synergy between these substituents creates a potent and selective kinase inhibition profile. Biochemical assays confirm low nanomolar IC₅₀ against Pim-1 (45 nM) and Flt-3 kinases, with >100-fold selectivity against structurally related kinases like CDK2 and VEGFR2. Cellular activity manifests through suppression of BAD phosphorylation (IC₅₀ < 1 µM) and inhibition of colony formation in leukemia models, validating target engagement. The compound's selectivity is further evidenced by clean profiling against 119 oncogenic kinases, distinguishing it from promiscuous inhibitors like staurosporine. This precision stems from the complementary steric and electronic properties of the trifluoromethyl and ethylsulfonyl groups, which collectively optimize interactions with specific kinase ATP-binding sites while minimizing off-target binding [4] [6].
Compound Name | CAS Number | Molecular Formula | References |
---|---|---|---|
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | 1006328-63-7 | C₁₂H₁₃F₃N₄O₂S | [1] [6] [9] |
Zaleplon | 151319-34-5 | C₁₇H₁₅N₅O | [2] |
Dinaciclib | 779353-01-4 | C₁₈H₁₇N₅O₂ | [2] [4] |
SGI-1776 | 1025065-69-3 | C₂₃H₂₈N₆O | [4] |
5-(4-Fluorobenzyl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Not Provided | C₁₇H₁₁F₄N₃O | [5] |
N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Not Provided | C₁₈H₁₂F₃N₃O₂ | [8] |
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